molecular formula C18H22N4O2S2 B2734197 N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 392292-04-5

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2734197
CAS No.: 392292-04-5
M. Wt: 390.52
InChI Key: OVEWZBGPZDOCTH-UHFFFAOYSA-N
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Description

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H22N4O2S2 and its molecular weight is 390.52. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-12-6-5-9-14(10-12)19-15(23)11-25-18-22-21-17(26-18)20-16(24)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEWZBGPZDOCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections will provide a detailed examination of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 382.5 g/mol. The compound features a thiadiazole ring which is known for its significant biological properties.

PropertyValue
Molecular FormulaC18H22N4O3SC_{18}H_{22}N_{4}O_{3}S
Molecular Weight382.5 g/mol
StructureThiadiazole derivative

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of new thiadiazole compounds that showed enhanced activity against HeLa cells (human cervical cancer cells). The cytotoxicity was attributed to the lipophilic nature of the compounds, which facilitated better interaction with cellular membranes and targets .

Antimicrobial Properties

Thiadiazole derivatives have also been reported to possess notable antimicrobial activity. In vitro studies have demonstrated that compounds similar to this compound exhibit effectiveness against a range of bacteria and fungi. The mechanism of action often involves disruption of microbial cell walls or inhibition of essential enzymes .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been explored in various studies. These compounds have shown promise in reducing inflammation markers in animal models. The underlying mechanism may involve the inhibition of pro-inflammatory cytokines and pathways .

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • A recent study synthesized several thiadiazole derivatives and evaluated their cytotoxicity against different cancer cell lines. Compounds containing the thiadiazole nucleus demonstrated IC50 values ranging from 10 µM to 50 µM against HeLa cells, indicating significant anticancer potential .
  • Antimicrobial Testing :
    • In a comparative study, this compound was tested against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. Results showed that the compound inhibited bacterial growth with MIC values as low as 15 µg/mL .
  • Inflammation Studies :
    • In an animal model of induced inflammation, administration of thiadiazole derivatives led to a significant reduction in paw edema compared to control groups. The results suggest that these compounds might modulate inflammatory pathways effectively .

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